2,2'-Disulfanediyldiquinolin-8-ol
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Overview
Description
2,2’-Disulfanediyldiquinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two quinolin-8-ol units connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-hydroxyquinoline with sulfur or sulfur-containing reagents under controlled conditions to form the disulfide bond .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediyldiquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the quinoline units can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,2’-Disulfanediyldiquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions and disrupt biological processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediyldiquinolin-8-ol involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions such as copper, zinc, and iron, affecting their availability and function in biological systems. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the disulfide linkage.
2-Styryl-8-hydroxyquinoline: A derivative with enhanced cytotoxic properties due to the presence of a styryl group.
8-Nitroquinoline: A compound with different electronic properties due to the nitro group substitution
Uniqueness: 2,2’-Disulfanediyldiquinolin-8-ol is unique due to its disulfide linkage, which imparts distinct redox properties and the ability to form disulfide bonds with biological molecules. This feature enhances its potential as a therapeutic agent and a material with specific electronic properties .
Properties
Molecular Formula |
C18H12N2O2S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)disulfanyl]quinolin-8-ol |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-5-1-3-11-7-9-15(19-17(11)13)23-24-16-10-8-12-4-2-6-14(22)18(12)20-16/h1-10,21-22H |
InChI Key |
XHJJWLOYIZUQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)SSC3=NC4=C(C=CC=C4O)C=C3 |
Origin of Product |
United States |
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